N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Overview
Description
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as Trazodone, is a psychoactive drug used primarily as an antidepressant. It was first developed in the 1960s by Italian researchers and was approved by the US Food and Drug Administration (FDA) in 1981. Trazodone has been extensively studied for its therapeutic effects and its mechanism of action.
Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Properties
- Antioxidant Activity : A study synthesized a compound related to N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, which exhibited notable DPPH radical scavenging activity (Nayak et al., 2014).
- Analgesic and Anti-inflammatory Activities : The same compound also showed significant in vivo analgesic and anti-inflammatory effects (Nayak et al., 2014).
Anticonvulsant Activity
- Efficacy in Epilepsy Models : A study synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, finding that some displayed considerable anticonvulsant activity in animal models of epilepsy (Kamiński et al., 2015).
CNS Agents
- Anxiolytic and Muscle Relaxant Activities : Research involving N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS agents found that some compounds showed potent anxiolytic and skeletal muscle relaxant activity in albino mice (Verma et al., 2017).
Antibacterial Agents
- Activity Against Bacteria : Several N-substituted acetamide derivatives were synthesized and evaluated for their antibacterial activity, showing moderate to good activity against both Gram-positive and Gram-negative bacteria (Desai et al., 2008).
Photovoltaic Efficiency Modeling
- Potential in Dye-Sensitized Solar Cells : A study on bioactive benzothiazolinone acetamide analogs indicated their potential use in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Cholinesterase Inhibition
- Potential Alzheimer's Treatment : Research on N-aryl derivatives of acetamide showed moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease (Riaz et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-5-4-6-16(13-15)20-18(23)14-21-9-11-22(12-10-21)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBHETSZYODGCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230870 | |
Record name | N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303090-99-5 | |
Record name | N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303090-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.